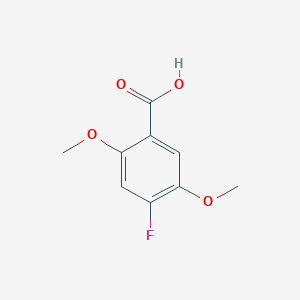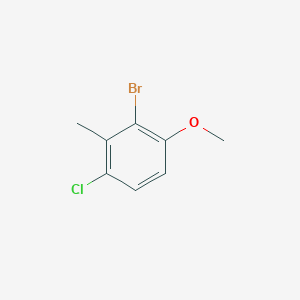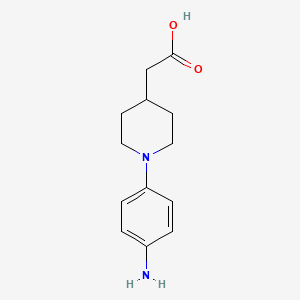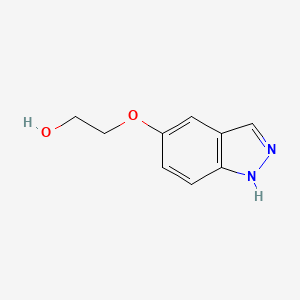![molecular formula C15H27NO5 B13922168 ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a methyl group, and a tert-butoxycarbonyl (BOC) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate typically involves multiple steps. One common method includes the protection of an amino group using a tert-butoxycarbonyl (BOC) group, followed by esterification and other functional group modifications. The reaction conditions often involve the use of solvents like dichloromethane, and reagents such as diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as sodium azide (NaN3). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
科学的研究の応用
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected under acidic conditions to reveal a free amino group, which can then participate in various biochemical reactions. The compound may act as an enzyme inhibitor by binding to the active site of enzymes and blocking substrate access .
類似化合物との比較
Similar Compounds
- Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
- Ethyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxo-3-phenylpropyl]pentanoate
Uniqueness
Ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the BOC-protected amino group allows for selective deprotection and subsequent reactions, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C15H27NO5 |
|---|---|
分子量 |
301.38 g/mol |
IUPAC名 |
ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate |
InChI |
InChI=1S/C15H27NO5/c1-7-20-13(18)9-12(17)11(8-10(2)3)16-14(19)21-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,16,19)/t11-/m0/s1 |
InChIキー |
UJWVZXIMCGERRM-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)CC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
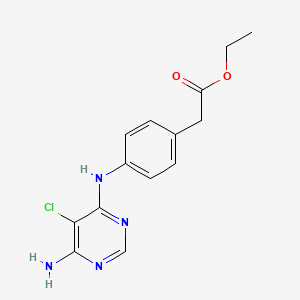


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)


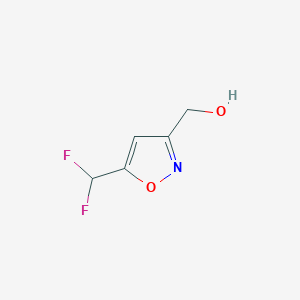
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

